

# Spectroscopic and Synthetic Overview: Methyl Benzoate as a Reference for Substituted Analogues

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| Compound of Interest |                                     |
|----------------------|-------------------------------------|
| Compound Name:       | Methyl 2-(morpholinomethyl)benzoate |
| Cat. No.:            | B159572                             |

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For researchers, scientists, and drug development professionals, access to comprehensive spectroscopic and synthetic data is crucial for the advancement of chemical research. While specific experimental data for **Methyl 2-(morpholinomethyl)benzoate** is not readily available in public databases, this technical guide provides an in-depth analysis of the closely related and well-characterized compound, Methyl Benzoate. The data and protocols presented here can serve as a valuable reference for the synthesis and characterization of substituted benzoate esters.

## Spectroscopic Data of Methyl Benzoate

The following tables summarize the key spectroscopic data for Methyl Benzoate (CAS: 93-58-3), a colorless liquid with a characteristic pleasant odor. This data is essential for the structural elucidation and quality control of the compound.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Methyl Benzoate

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Coupling Constant<br>(J) Hz | Assignment            |
|------------------------------------|--------------|-----------------------------|-----------------------|
| 8.02 - 7.97                        | m            | -                           | 2H, Ar-H (ortho)      |
| 7.47                               | d            | 7.4                         | 1H, Ar-H (para)       |
| 7.39 - 7.32                        | m            | -                           | 2H, Ar-H (meta)       |
| 3.83                               | s            | -                           | 3H, -OCH <sub>3</sub> |

Solvent: CDCl<sub>3</sub>,  
Frequency: 200  
MHz[1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Methyl Benzoate

| Chemical Shift ( $\delta$ ) ppm | Assignment        |
|---------------------------------|-------------------|
| 166.7                           | C=O (Ester)       |
| 132.6                           | Ar-C              |
| 130.4                           | Ar-C              |
| 129.4                           | Ar-CH             |
| 128.8                           | Ar-CH             |
| 128.1                           | Ar-CH             |
| 51.7                            | -OCH <sub>3</sub> |

Solvent: CDCl<sub>3</sub>, Frequency: 50 MHz[1]

Table 3: Infrared (IR) Spectroscopic Data for Methyl Benzoate

| Wavenumber (cm <sup>-1</sup> ) | Assignment                                |
|--------------------------------|---|
| ~3000                          | Aromatic C-H stretch                      |
| ~2950                          | Aliphatic C-H stretch (-CH <sub>3</sub> ) |
| 1720                           | C=O stretch (Ester)                       |
| 1275, 1110                     | C-O stretch (Ester)                       |

Table 4: Mass Spectrometry (MS) Data for Methyl Benzoate

| m/z | Interpretation                                |
|-----|---|
| 136 | [M] <sup>+</sup> (Molecular ion)              |
| 105 | [M - OCH <sub>3</sub> ] <sup>+</sup>          |
| 77  | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> |

## Experimental Protocol: Synthesis of Methyl Benzoate via Fischer Esterification

The most common method for the synthesis of Methyl Benzoate is the Fischer esterification of benzoic acid with methanol, using a strong acid as a catalyst.

### Materials:

- Benzoic acid
- Methanol (excess)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Sodium Bicarbonate (NaHCO<sub>3</sub>) solution (5%)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Diethyl ether or Dichloromethane

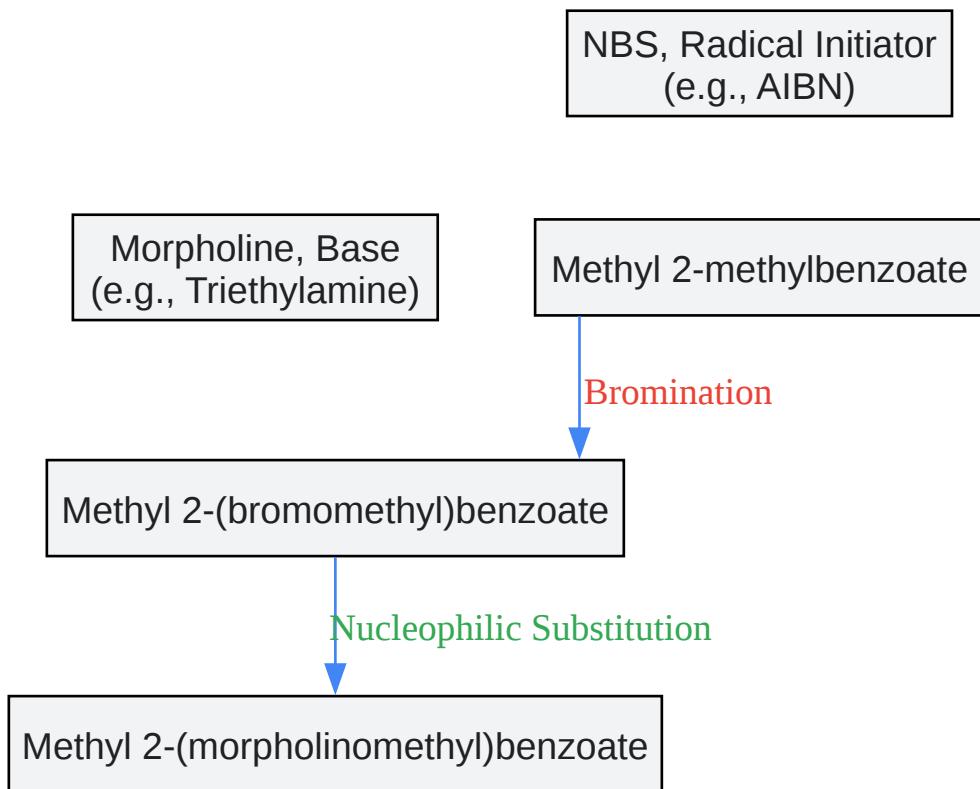
- Standard laboratory glassware for reflux and extraction

**Procedure:**

- In a round-bottom flask, dissolve benzoic acid in an excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- The reaction mixture is heated under reflux for a period of 1-2 hours.
- After cooling to room temperature, the excess methanol is removed by distillation.
- The residue is dissolved in an organic solvent such as diethyl ether or dichloromethane.
- The organic layer is washed with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted benzoic acid.
- The organic layer is then washed with water and dried over anhydrous magnesium sulfate.
- The solvent is removed by rotary evaporation to yield crude Methyl Benzoate.
- The product can be further purified by distillation.

## Generalized Synthetic Workflow

The synthesis of **Methyl 2-(morpholinomethyl)benzoate** would likely follow a multi-step pathway, beginning with a starting material that can be functionalized at the ortho position. A plausible synthetic route is outlined in the workflow diagram below. This diagram illustrates the logical progression from a simple starting material to the target molecule.



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Caption: A generalized workflow for the synthesis of **Methyl 2-(morpholinomethyl)benzoate**.

This guide provides a foundational understanding of the spectroscopic properties and synthetic methodologies relevant to benzoate esters. While data for the specific target molecule, **Methyl 2-(morpholinomethyl)benzoate**, remains elusive in readily accessible sources, the provided information on Methyl Benzoate offers a solid starting point for researchers in the field. The outlined synthetic workflow presents a logical approach that can be adapted and optimized for the preparation of this and other similar compounds.

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## References

- 1. rsc.org [rsc.org]
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